ethyl (2-Boc-Aminothiazole-3-yl)acetate

説明

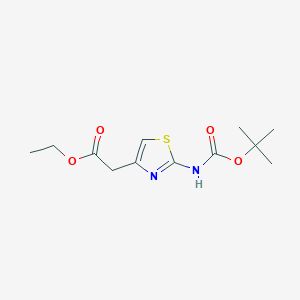

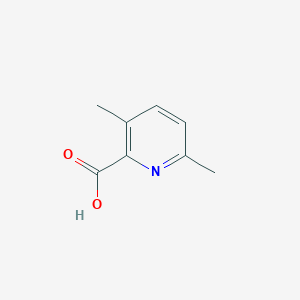

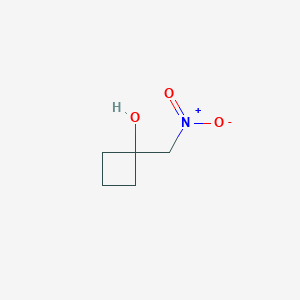

Ethyl (2-Boc-Aminothiazole-3-yl)acetate is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol. It is a versatile building block for the synthesis of various pharmaceutical and biologically active compounds . 2-Aminothiazoles, to which this compound belongs, are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Molecular Structure Analysis

The molecular structure of ethyl (2-Boc-Aminothiazole-3-yl)acetate is characterized by the presence of N, O coordination atoms, which gives it strong coordination ability and allows it to display diverse coordination modes .科学的研究の応用

Synthesis and Characterization

Ethyl (2-Boc-Aminothiazole-3-yl)acetate serves as a pivotal intermediate in the synthesis of complex molecules. Its utility is demonstrated in the synthesis of ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl) acetate through processes including oxidation, bromination, and cyclic condensation, showcasing a versatile approach to accessing aminothiazole derivatives with significant yields (Wang Li, 2007). Similarly, it has been employed in the improvement of processes for producing related compounds, emphasizing its role in optimizing synthetic pathways for efficiency and cost reduction (L. Jing, 2003).

Molecular Docking and Enzyme Inhibition

Research into novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates, derived from ethyl (2-Boc-Aminothiazole-3-yl)acetate, highlights its application in enzyme inhibition studies. These compounds exhibit significant inhibition towards α-glucosidase and β-glucosidase enzymes, with potential implications in managing diabetes and other metabolic disorders. Molecular docking studies further elucidate their mechanism of action, providing insights into their therapeutic potential (Ayesha Babar et al., 2017).

Antitumor Activity

The compound's role extends to the synthesis of complex metal complexes with antitumor activity. Studies demonstrate the synthesis and characterization of Cu(II), Co(II), Zn(II), and Mn(II) complex compounds with aminothiazole acetate derivatives, showcasing the potential of ethyl (2-Boc-Aminothiazole-3-yl)acetate in developing new anticancer agents. These complexes exhibit cytotoxicity against human cervical cancer cells, indicating their potential in cancer research (Maria-Gabriela Alexandru et al., 2010).

Antibacterial Applications

The synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)Acetate derivatives from ethyl (2-Boc-Aminothiazole-3-yl)acetate and their antibacterial activity against Fusarium graminearum and Fusarium solani highlight its relevance in addressing bacterial infections and contributing to the development of new antibiotics (Ma Xi-han, 2011).

特性

IUPAC Name |

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-5-17-9(15)6-8-7-19-10(13-8)14-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSLETVAVANTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)

![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)

![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)